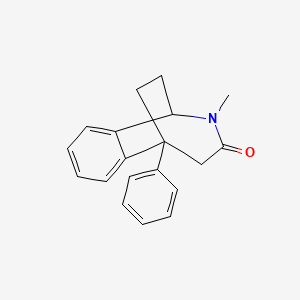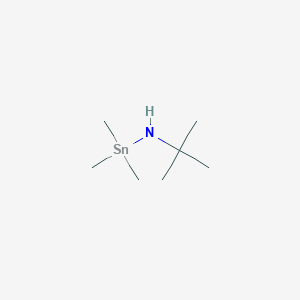
Methyl 4-amino-5-propylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-5-propylthiophene-3-carboxylate is a specialized chemical compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 4-amino-5-propylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions typically include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of these compounds . These methods allow for the precise introduction of functional groups, making the process highly versatile.
化学反応の分析
Types of Reactions
Methyl 4-amino-5-propylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, enhancing the compound’s versatility .
科学的研究の応用
Methyl 4-amino-5-propylthiophene-3-carboxylate has diverse applications in scientific research:
作用機序
The mechanism by which Methyl 4-amino-5-propylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable interactions with various biological molecules .
類似化合物との比較
Similar Compounds
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized in the treatment of glaucoma.
Tioconazole: An antifungal agent.
Uniqueness
Its combination of an amino group and a carboxylate ester makes it particularly versatile for chemical modifications, enhancing its utility in various research fields .
特性
CAS番号 |
81741-97-1 |
|---|---|
分子式 |
C9H13NO2S |
分子量 |
199.27 g/mol |
IUPAC名 |
methyl 4-amino-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-7-8(10)6(5-13-7)9(11)12-2/h5H,3-4,10H2,1-2H3 |
InChIキー |
OEEDGYIGRJXIBU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=CS1)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)



![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)


![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)


![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)


